Methyl 3-bromo-4-hydroxy-5-(trifluoromethyl)benzoate
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Overview
Description
Methyl 3-bromo-4-hydroxy-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H6BrF3O3 and a molecular weight of 299.04 g/mol . It is characterized by its white to pale yellow solid appearance and its solubility in organic solvents such as ethanol and acetone . This compound is often used as a reagent or catalyst in organic synthesis due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-4-hydroxy-5-(trifluoromethyl)benzoate typically involves the bromination of methyl 4-hydroxy-5-(trifluoromethyl)benzoate. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-4-hydroxy-5-(trifluoromethyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the trifluoromethyl group.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while oxidation reactions may produce benzoic acids or aldehydes .
Scientific Research Applications
Methyl 3-bromo-4-hydroxy-5-(trifluoromethyl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-hydroxy-5-(trifluoromethyl)benzoate involves its interaction with various molecular targets and pathways. The compound’s bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable intermediates in chemical reactions. These interactions can lead to the formation of covalent bonds with target molecules, thereby exerting its effects .
Comparison with Similar Compounds
Methyl 3-bromo-4-hydroxybenzoate: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
Methyl 3-bromo-5-(trifluoromethyl)benzoate: Similar structure but different substitution pattern, leading to variations in chemical behavior and uses.
Uniqueness: Methyl 3-bromo-4-hydroxy-5-(trifluoromethyl)benzoate is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C9H6BrF3O3 |
---|---|
Molecular Weight |
299.04 g/mol |
IUPAC Name |
methyl 3-bromo-4-hydroxy-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H6BrF3O3/c1-16-8(15)4-2-5(9(11,12)13)7(14)6(10)3-4/h2-3,14H,1H3 |
InChI Key |
GOEZAZYZMZWCPM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)O)C(F)(F)F |
Origin of Product |
United States |
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